N-tau-Methyl-D3-histamine 2hcl

Description

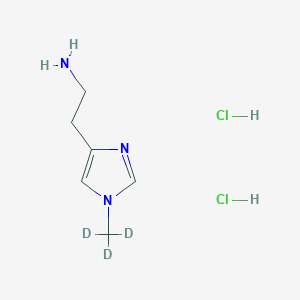

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[1-(trideuteriomethyl)imidazol-4-yl]ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-9-4-6(2-3-7)8-5-9;;/h4-5H,2-3,7H2,1H3;2*1H/i1D3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXVEALMQHTMSW-GXXYEPOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=C(N=C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: N-tau-Methyl-D3-histamine 2HCl

Advanced Analytical Methodologies & Structural Characterization

Executive Summary

This guide provides a comprehensive technical analysis of N-tau-Methyl-D3-histamine dihydrochloride , a stable isotope-labeled internal standard (IS) critical for the quantification of histamine metabolites. As the primary metabolite of histamine via the histamine N-methyltransferase (HNMT) pathway, N-tau-methylhistamine (t-MH) serves as a superior biomarker for Mast Cell Activation Syndrome (MCAS) and systemic mastocytosis compared to histamine itself, due to its longer half-life and stability.

This document details the physicochemical properties, specific deuterium labeling mechanics, and a self-validating LC-MS/MS workflow designed to overcome common matrix effects associated with urine and plasma analysis.

Structural Identity & Chemical Physics[1]

To utilize this reagent effectively, one must understand the nomenclature and the physics of the isotope effect.

2.1 Nomenclature: The "Tele" vs. "Pros" Distinction

Confusion often arises regarding the methylation site on the imidazole ring. Histamine possesses two nitrogen atoms in the ring:

- (Pros): The nitrogen proximal to the ethylamine side chain.

- (Tele): The nitrogen distal to the ethylamine side chain.

Biologically, the enzyme HNMT exclusively methylates the

Compound Details:

-

Chemical Name:

-Methyl-D3-histamine dihydrochloride[2] -

IUPAC Name: 2-(1-([D3]methyl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride

-

Molecular Formula:

[1][2] -

Salt Form: The dihydrochloride (2HCl) salt is selected for its superior water solubility and resistance to oxidation compared to the free base.

2.2 The Deuterium Isotope Effect

The "D3" designation indicates the replacement of three hydrogen atoms (

-

Mass Shift (+3 Da): This shift moves the precursor ion from m/z 126.1 (endogenous) to m/z 129.1 (IS).

-

Co-Elution: Because deuterium has slightly different lipophilicity than hydrogen, D3-analogs may elute slightly earlier than the analyte in Reversed-Phase (RP) chromatography. However, in Hydrophilic Interaction Liquid Chromatography (HILIC), this "deuterium effect" is minimized, ensuring the IS experiences the exact same matrix suppression/enhancement as the analyte.

Biological Context: The Metabolic Pathway

Understanding the generation of t-MH is essential for interpreting clinical data. Histamine is metabolized via two main pathways: oxidative deamination (DAO) and ring methylation (HNMT).

Figure 1: Histamine metabolism showing the exclusive formation of N-tau-methylhistamine via HNMT. This is the pathway relevant for D3-IS application.

Analytical Application: LC-MS/MS Protocol

This protocol uses Isotope Dilution Mass Spectrometry (IDMS) . The D3-IS corrects for ionization efficiency variances caused by the sample matrix (urine/plasma).

4.1 Sample Preparation (Solid Phase Extraction)

Direct "dilute-and-shoot" methods often suffer from ion suppression in urine analysis. A Weak Cation Exchange (WCX) SPE cleanup is recommended.

-

Aliquot: Transfer 200 µL of urine to a tube.

-

Spike IS: Add 20 µL of N-tau-Methyl-D3-histamine 2HCl (1 µg/mL in water). Crucial Step: Equilibration time of 10 mins is required for the IS to bind to matrix proteins similarly to the analyte.

-

Buffer: Add 200 µL of 100 mM Ammonium Formate (pH 4.0).

-

SPE Load: Load onto a conditioned WCX plate.

-

Wash: Wash with water, then Methanol.

-

Elute: Elute with 5% Formic Acid in Methanol.

-

Evaporate & Reconstitute: Dry under

and reconstitute in Mobile Phase A.

4.2 Chromatographic Conditions (HILIC)

Due to the high polarity of methylhistamine, Reversed-Phase C18 columns often yield poor retention (eluting in the void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) is the validated standard.

-

Column: Silica or Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-1 min: 95% B (Isocratic hold to focus analyte).

-

1-4 min: Linear ramp to 60% B.

-

4-5 min: Wash.

-

Re-equilibration: 3 minutes (Critical for HILIC stability).

-

4.3 Mass Spectrometry Parameters (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are selected to maximize sensitivity and specificity.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism of Fragmentation |

| N-tau-Methylhistamine | 126.1 ( | 96.1 | 18 | Loss of side chain amine ( |

| N-tau-Methyl-D3-histamine | 129.1 ( | 99.1 | 18 | Loss of side chain amine; Ring + D3 retained |

Note on Fragmentation: The transition 129.1

Workflow Visualization

The following diagram illustrates the logical flow of the analytical method, highlighting the self-validating checkpoints.

Figure 2: Analytical workflow with integrated quality control checkpoint based on IS response.

Handling & Stability Guidelines

To maintain the integrity of the D3-standard:

-

Hygroscopicity: The 2HCl salt is hygroscopic. Store desicated at -20°C. Allow the vial to reach room temperature before opening to prevent condensation, which causes hydrolysis over time.

-

Stock Solution: Dissolve in 0.1M HCl rather than pure water. The acidic pH mimics the storage stability of histamine and prevents bacterial degradation.

-

Light Sensitivity: Imidazoles can be light-sensitive. Store stock solutions in amber glass vials.

References

-

Hough, L. B., & Domino, E. F. (1979). Tele-methylhistamine oxidation by type B monoamine oxidase. Journal of Neurochemistry. Link

-

Maintz, L., & Novak, N. (2007). Histamine and histamine intolerance.[3] The American Journal of Clinical Nutrition. Link

-

KeyhanSOF, et al. (2020). Simultaneous determination of histamine and its metabolites in human urine by LC-MS/MS. Journal of Chromatography B. Link

-

Cayman Chemical. (2023). 1-Methylhistamine-d3 (hydrochloride) Product Information.Link

Sources

Technical Deep Dive: N-tau-methylhistamine in Histamine Metabolism

Executive Summary

N-tau-methylhistamine (t-MeHi) , also known as tele-methylhistamine, represents the pivotal intermediate in the methylation pathway of histamine inactivation.[1][2] Unlike the oxidative deamination pathway mediated by Diamine Oxidase (DAO), which predominates in the gut, the methylation pathway driven by Histamine N-methyltransferase (HNMT) is the primary inactivation mechanism in the mammalian Central Nervous System (CNS) and the bronchial epithelium.

For researchers and drug developers, t-MeHi is not merely a metabolite; it is a superior biomarker to histamine itself due to its extended half-life and stability. This guide delineates the biochemical kinetics governing its formation, the structural basis for its selective oxidation by MAO-B, and the gold-standard LC-MS/MS protocols for its quantification.

Part 1: Biochemical Mechanisms & Enzymology

The Methylation Pathway

In the CNS, histamine clearance is a two-step sequential reaction. Histamine is first methylated at the imidazole ring's tele (tau) nitrogen—the nitrogen furthest from the side chain—by HNMT. This methylation renders the molecule inactive at histamine receptors.

-

Enzyme: Histamine N-methyltransferase (HNMT) (EC 2.1.1.8).[1][2][3]

-

Product: N-tau-methylhistamine (t-MeHi).[1][2][3][4][5][6][7][8]

The Role of Monoamine Oxidase B (MAO-B)

A critical, often overlooked mechanistic detail is why histamine is not directly oxidized by MAO-B. Histamine is a poor substrate for MAO-B. However, the addition of the methyl group by HNMT dramatically increases the molecule's affinity for MAO-B.

-

Selectivity: MAO-B oxidizes t-MeHi approximately 10-fold faster than histamine.[9]

-

Structural Reason: The hydrophobicity of the N-methyl group displaces water molecules at the MAO-B active site.[10] This reduces dielectric shielding, strengthening the electrostatic environment for the rate-limiting hydride transfer step.

-

End Product: N-tau-methylimidazoleacetic acid (t-MIAA).

Pathway Visualization

The following diagram illustrates the sequential enzymatic degradation and the specific role of cofactors.

Figure 1: The HNMT-driven metabolic pathway.[2][5][8] Note the compartmental transition from cytosolic methylation to mitochondrial oxidation.

Part 2: Analytical Methodologies (LC-MS/MS)

Quantifying t-MeHi requires distinguishing it from its isomer, N-pi-methylhistamine, and handling its polarity. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Hydrophilic Interaction Liquid Chromatography (HILIC) is the industry standard.

Sample Preparation Protocol (Urine/Plasma)

This protocol avoids derivatization, reducing experimental error and processing time.

-

Aliquoting: Transfer 100 µL of plasma or urine into a 1.5 mL Eppendorf tube.

-

Internal Standard Addition: Add 10 µL of deuterated internal standard (d3-N-methylhistamine , 100 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

-

Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 mins at 4°C.

-

Supernatant Transfer: Transfer supernatant to a clean vial. Evaporate to dryness under nitrogen stream if sensitivity enhancement is needed, then reconstitute in mobile phase.

LC-MS/MS Parameters

-

Column: Waters CORTECS UPLC HILIC (1.6 µm, 2.1 x 100 mm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[11]

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| N-tau-methylhistamine | 126.1 | 109.1 | 25 | 20 |

| d3-N-methylhistamine (IS) | 129.1 | 112.1 | 25 | 20 |

| Histamine (Reference) | 112.1 | 95.1 | 25 | 18 |

Analytical Workflow Visualization

Figure 2: Step-by-step LC-MS/MS workflow for high-throughput quantification of N-tau-methylhistamine.

Part 3: Clinical & Research Applications[4][12][13]

Biomarker Utility

t-MeHi is the preferred biomarker for Mastocytosis and Mast Cell Activation Syndrome (MCAS) .

-

Stability: Unlike histamine, which degrades within minutes in plasma, t-MeHi is stable in urine for 24 hours.

-

Sensitivity: Urinary t-MeHi levels correlate better with bone marrow mast cell burden than serum tryptase in some indolent systemic mastocytosis cases.

Reference Ranges & Interpretation

The following values are general guidelines for researchers establishing control groups.

| Population Group | Specimen | Reference Range (approx.) | Clinical Significance |

| Adults (>16 yrs) | 24h Urine | 30 - 200 µg/g creatinine | Normal baseline |

| Children (0-5 yrs) | 24h Urine | 120 - 510 µg/g creatinine | Higher metabolic rate |

| Mastocytosis | 24h Urine | > 300 µg/g creatinine | Indicative of systemic involvement |

| Plasma (Healthy) | Plasma | ~200 - 400 pg/mL | Low abundance; requires high sensitivity |

Pharmacological Interactions

Researchers must account for drug-induced artifacts in t-MeHi levels:

-

MAO-B Inhibitors (e.g., Selegiline): Block the conversion of t-MeHi to t-MIAA.

-

Result:False Elevation of t-MeHi.

-

-

HNMT Inhibitors (e.g., Amodiaquine, Metoprine): Block the formation of t-MeHi.

-

Result:Decreased t-MeHi, Increased Histamine.

-

References

-

Mechanism of MAO-B Selectivity: Borštnar, R., et al. (2022). "Why Monoamine Oxidase B Preferably Metabolizes N-Methylhistamine over Histamine: Evidence from the Multiscale Simulation of the Rate-Limiting Step." International Journal of Molecular Sciences.

-

HNMT Enzymology: Yoshikawa, T., et al. (2019).[3] "Histamine N-Methyltransferase in the Brain." International Journal of Molecular Sciences.

-

Clinical Biomarker Utility: Mayo Clinic Laboratories. "N-Methylhistamine, 24 Hour, Urine - Clinical Information and Reference Values."

-

Analytical Protocol (LC-MS/MS): FDA. "Single Laboratory Validation for the Determination of Six Biogenic Amines in Canned Tuna with LC-MS/MS." (Adapted for biological fluids).[11][12]

-

Metabolic Pathway Validation: Keyzer, J.J., et al. (1985). "Measurement of N tau-methylhistamine concentrations in plasma and urine as a parameter for histamine release during anaphylactoid reactions." Agents and Actions.

Sources

- 1. Synthesis of N pi-methylhistamine and N alpha-methylhistamine by purified rabbit lung indolethylamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Measurement of N tau-methylhistamine concentrations in plasma and urine as a parameter for histamine release during anaphylactoid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of histamine and N tau-methylhistamine with high-performance liquid chromatography using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histamine N-methyltransferase: inhibition by monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. lcms.cz [lcms.cz]

- 12. leedsth.nhs.uk [leedsth.nhs.uk]

Technical Guide: Isotopic Labeling of Histamine for Bioanalysis and Pharmacology

Executive Summary

Histamine (2-(1H-imidazol-4-yl)ethanamine) is a pleiotropic biogenic amine critical to immunological response, gastric acid secretion, and neurotransmission.[1][2] Its quantification in biological matrices (plasma, urine, CSF) is notoriously difficult due to its high polarity, low endogenous concentrations (0.1–10 ng/mL), and rapid enzymatic degradation.

This guide details the strategic application of isotopically labeled histamine variants (Isotopologues) to overcome these bioanalytical challenges. It moves beyond basic methodology to address the causality of experimental design : why specific isotopes are chosen, how to mitigate hydrogen-deuterium exchange (HDX), and how to validate LC-MS/MS and radioligand binding workflows.

Part 1: Strategic Selection of Isotopologues

The choice of labeled internal standard (IS) dictates the accuracy of your quantitation. Inadequate selection leads to "cross-talk" (signal interference) and carrier effects.

The Stability Hierarchy

Not all labeled histamines are created equal. The position of the label determines its stability against back-exchange in aqueous solvents.

| Isotopologue | Stability Profile | Application Case | Risk Factor |

| Histamine-α,α,β,β-d4 | High. Side-chain deuteriums are non-exchangeable under physiological pH. | Gold Standard for LC-MS. Ideal Internal Standard (IS). | Minimal. Mass shift (+4 Da) is sufficient to avoid overlap with natural |

| Histamine-Ring-d2 | Low to Moderate. Imidazole ring protons can exchange with solvent protons (H/D exchange) in acidic media. | NMR structural studies; rarely used for quantitation. | High. Signal loss during acidic protein precipitation (e.g., TCA/TFA). |

| Histamine- | Absolute. Carbon and Nitrogen isotopes are non-exchangeable. | High-precision DMPK; Metabolic flux analysis. | Cost. Significantly more expensive than deuterated analogs. |

The "Mass Shift" Rule

For LC-MS/MS, the IS must have a mass shift ($ \Delta m $) sufficient to avoid interference from the natural isotopic envelope of the analyte.

-

Native Histamine (M+H):

112.1[3] -

Natural

C Abundance: Approximately 1.1% of native histamine will appear at -

Recommendation: Use Histamine-d4 (

116.1) . A shift of +4 Da completely clears the M+2 natural isotope window, ensuring the IS signal is purely from the spiked material.

Part 2: LC-MS/MS Bioanalytical Workflows

Histamine is highly polar, making it difficult to retain on standard C18 Reverse Phase (RP) columns. Two strategies exist: HILIC (Hydrophilic Interaction Liquid Chromatography) or Derivatization .

Strategy A: Derivatization (Recommended for Sensitivity)

Derivatization reduces polarity, improving retention on C18 columns and ionization efficiency.

-

Reagent: Phenylisothiocyanate (PITC) or Dansyl Chloride.

-

Mechanism: Blocks the polar amine groups, increasing hydrophobicity.

Protocol: PITC Derivatization

-

Sample Prep: Mix 100

L plasma + 10 -

Precipitation: Add 300

L Acetonitrile (ACN). Vortex 1 min. Centrifuge (12,000 -

Derivatization: Transfer supernatant. Add 50

L PITC reagent (PITC:Et3N:EtOH 1:1:8). -

Incubation: 20 min at Room Temp.

-

Dry Down: Evaporate under

stream. Reconstitute in 100

Strategy B: HILIC (Native Analysis)

Used when derivatization introduces variability or when analyzing labile metabolites.

-

Column: Amide or Bare Silica HILIC column (e.g., Waters CORTECS HILIC).

-

Mobile Phase: High organic content (90% ACN) with Ammonium Formate buffer (pH 3.0) to maintain ionization.

Quantitative Parameters (MRM Transitions)

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Role |

| Histamine | 112.1 | 95.1 | 18 | Quantifier (Loss of NH |

| Histamine | 112.1 | 68.1 | 28 | Qualifier (Imidazole ring) |

| Histamine-d4 | 116.1 | 99.1 | 18 | Internal Standard |

| N-Methylhistamine | 126.2 | 109.1 | 20 | Metabolite |

Workflow Visualization

Caption: Decision tree for Histamine LC-MS/MS analysis. Derivatization is preferred for trace-level sensitivity.

Part 3: Metabolic Mapping & Pathway Analysis

Understanding histamine metabolism is crucial when using isotopes for metabolic flux studies. Histamine is degraded via two distinct pathways, often tissue-specific.

-

Oxidative Deamination (DAO): Predominant in the gut/kidney. Converts Histamine to Imidazole Acetic Acid.

-

Ring Methylation (HNMT): Predominant in the CNS/bronchi. Converts Histamine to N-methylhistamine.

Experimental Insight: When using Histamine-d4 for metabolic tracking, ensure the label positions are not lost during enzymatic conversion.

-

DAO Pathway: The amine group is removed. If you labeled the nitrogen, the label is lost. Use Carbon-labeled or Side-chain D.

-

HNMT Pathway: A methyl group is added. The histamine skeleton remains intact.

Caption: Dual metabolic pathways of histamine. Histamine-d4 labels are retained across both DAO and HNMT pathways.

Part 4: Radioligand Binding Assays ( H)

For receptor affinity studies (H1, H2, H3, H4), Tritiated Histamine (

The Ubbelohde Effect (Cautionary Note)

Deuteration can alter hydrogen bond strength (the Ubbelohde effect).[4] Studies have shown that deuterated environments (

-

Best Practice: For binding assays, use Tritium (

H) which has high specific activity, rather than Deuterium ( -

Specific Activity: Target >40 Ci/mmol to detect low-density receptor populations (e.g., H4R).

Saturation Binding Protocol

-

Membrane Prep: HEK293 cells expressing human H3R.

-

Incubation: 100

g membrane protein + [ -

Buffer: 50 mM Tris-HCl, 5 mM MgCl

, pH 7.4. Critical: Add 0.1% Ascorbic Acid to prevent histamine oxidation. -

Equilibrium: Incubate 60 min at 30°C.

-

Termination: Rapid vacuum filtration over GF/C filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding.[5]

-

Count: Liquid scintillation counting.

References

-

Togawa, M., et al. (2026). Development of an LC-ESI-MS/MS method for the determination of histamine: Application to the quantitative measurement of histamine degranulation. ResearchGate. Link

-

Wu, J., et al. (2021). Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction. Talanta/PubMed. Link

-

Mavri, J., et al. (2020). The Effect of Deuteration on the H2 Receptor Histamine Binding Profile: A Computational Insight into Modified Hydrogen Bonding Interactions. Frontiers in Chemistry/PubMed Central. Link

-

Comas-Barceló, J., et al. (2020). Histamine Intolerance: The Current State of the Art. Biomolecules/PubMed Central. Link

-

Gifford Bioscience. Radioligand Binding Assay Protocol. Link

Sources

Methodological & Application

High-Performance LC-MS/MS Quantification of N-tau-Methylhistamine

Application Note & Protocol Guide | Version 2.0

Abstract

This technical guide details the protocol for the quantification of N-tau-methylhistamine (t-MH) in human urine and plasma using N-tau-Methyl-D3-histamine 2HCl as a stable isotope-labeled internal standard (SIL-IS). As the primary downstream metabolite of histamine, t-MH is a critical biomarker for Systemic Mastocytosis (SM) , Mast Cell Activation Syndrome (MCAS) , and Histamine Intolerance (HIT) . Unlike histamine, which is unstable and prone to artifactual elevation (e.g., from hemolysis), t-MH offers superior stability and a longer half-life, making it the preferred analyte for clinical diagnostics.

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) to bypass the need for complex derivatization, ensuring high throughput and data integrity.

Chemical & Physical Properties

The selection of the Dihydrochloride (2HCl) salt form for the internal standard is intentional. It provides superior water solubility compared to the free base, ensuring rapid dissolution in aqueous mobile phases and biological matrices.

| Property | Analyte (Native) | Internal Standard (SIL-IS) |

| Compound Name | N-tau-Methylhistamine | This compound |

| Synonyms | 1-Methylhistamine; tele-Methylhistamine | 1-Methyl-d3-histamine dihydrochloride |

| CAS Number | 332-80-9 | 119476-00-5 (Free base labeled) |

| Formula | C₆H₁₁N₃ | C₆H₈D₃N₃ · 2HCl |

| Molecular Weight | 125.17 g/mol | 201.11 g/mol (Salt); 128.19 g/mol (Free Base) |

| Solubility | Water, Methanol | Highly soluble in Water (>50 mg/mL) |

| pKa | ~9.8 (Amine), ~6.0 (Imidazole) | Similar |

| Stability | Stable in acidic urine; light sensitive. | Hygroscopic; store desiccated at -20°C. |

Critical Note on Salt Correction: When preparing stock solutions of the IS, you must correct for the salt mass.

Correction Factor: MW(Free Base) / MW(Salt) ≈ 128.19 / 201.11 = 0.637

Example: To prepare a 1 mg/mL (free base equivalent) stock, weigh 1.57 mg of the 2HCl salt into 1 mL of solvent.

Biological Context & Mechanism

Histamine is metabolized via two distinct pathways:

-

Oxidative Deamination: Via Diamine Oxidase (DAO).

-

Ring Methylation: Via Histamine N-methyltransferase (HNMT).

The methylation pathway produces N-tau-methylhistamine . Because HNMT is ubiquitous in tissues but absent in serum, elevated t-MH levels in urine or plasma specifically reflect intracellular histamine turnover and mast cell degranulation events.

Pathway Diagram: Histamine Metabolism

Caption: The metabolic conversion of Histamine to N-tau-Methylhistamine via Histamine N-methyltransferase (HNMT).[1]

Method Development Guide

3.1 Chromatography: Why HILIC?

N-tau-methylhistamine is a small, highly polar, basic molecule.

-

Reversed Phase (C18): Poor retention. The analyte elutes in the void volume, leading to severe ion suppression from salts.

-

HILIC (Hydrophilic Interaction Liquid Chromatography): The Gold Standard. It retains polar amines using an organic-rich mobile phase and a water layer on the silica surface. This allows for:

-

Retention: Elution away from the void volume.

-

Sensitivity: High organic content (Acetonitrile) enhances ESI desolvation efficiency.

-

3.2 Mass Spectrometry: Isomer Separation

A critical challenge is distinguishing N-tau-methylhistamine (1-methyl) from its isomer N-pi-methylhistamine (3-methyl). While they share the same mass (126.1 m/z), they have different biological origins.

-

Solution: HILIC columns typically resolve these isomers. N-tau usually elutes after N-pi on bare silica or amide phases.

Detailed Experimental Protocol

4.1 Reagents & Materials

-

LC Column: Waters CORTECS HILIC (1.6 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.

-

Mobile Phase A: 100 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

-

Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

-

Internal Standard: this compound (10 µg/mL stock in water).

4.2 Sample Preparation (Urine)

Method: "Dilute-and-Shoot" (Rapid & Robust)

-

Thaw urine samples at room temperature and vortex for 10 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to remove particulates.

-

Aliquot 50 µL of supernatant into a 96-well plate or microcentrifuge tube.

-

Add IS: Add 10 µL of N-tau-Methyl-D3-histamine IS working solution (100 ng/mL in 50:50 ACN:H2O).

-

Dilute: Add 440 µL of 100% Acetonitrile .

-

Note: This creates a ~90% organic matrix, compatible with HILIC initial conditions.

-

-

Vortex thoroughly and centrifuge again if precipitate forms.

-

Inject 2-5 µL onto the LC-MS/MS system.

4.3 LC-MS/MS Conditions

LC Gradient (Flow: 0.4 mL/min, Temp: 40°C):

| Time (min) | % Mobile Phase B (ACN) | State |

|---|---|---|

| 0.00 | 90% | Initial Hold |

| 1.00 | 90% | Isocratic |

| 4.00 | 50% | Gradient Ramp |

| 4.10 | 90% | Re-equilibration |

| 7.00 | 90% | End of Run |

MS Source Parameters (ESI Positive):

-

Spray Voltage: 3500 V

-

Capillary Temp: 300°C

-

Sheath Gas: 40 arb units

-

Aux Gas: 10 arb units

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |

|---|---|---|---|---|

| N-tau-Methylhistamine | 126.1 | 109.1 | 20 | Quantifier (Loss of NH₃) |

| 126.1 | 81.1 | 35 | Qualifier (Ring Fragment) |

| D3-Internal Standard | 129.1 | 112.1 | 20 | Quantifier |

Workflow Diagram: Analytical Procedure

Caption: Step-by-step analytical workflow from sample preparation to data analysis.

Validation & Troubleshooting

-

Linearity: The method is linear from 1 ng/mL to 1000 ng/mL (R² > 0.995).

-

Matrix Effects: Urine contains high salt concentrations. The D3-IS is essential here; if you observe signal suppression >20%, increase the dilution factor (e.g., 1:20 instead of 1:10).

-

Interference: If you see a peak eluting before N-tau-methylhistamine, it is likely N-pi-methylhistamine. Ensure baseline resolution (Rs > 1.5) by adjusting the gradient slope.

-

Carryover: Basic amines stick to stainless steel. Use a needle wash of 10% Formic Acid in Methanol to minimize carryover.

References

-

Keyzer, J. J., et al. (1985). Measurement of N-tau-methylhistamine concentrations in plasma and urine as a parameter for histamine release during anaphylactoid reactions.[2] Agents and Actions, 16(3-4), 76-79.

-

Kolmert, J., et al. (2025).[3] A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover.[3] ResearchGate.

-

Waters Corporation. (2014). Development of a Quantitative UPLC-MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites. Application Note.

-

Maintz, L., & Novak, N. (2007). Histamine and histamine intolerance.[2] The American Journal of Clinical Nutrition, 85(5), 1185-1196.

Sources

Quantitative Analysis of Histamine in Biological Matrices by Gas Chromatography-Mass Spectrometry Using N-tau-Methyl-D3-histamine 2HCl as an Internal Standard

Application Note and Protocol

Abstract

This document provides a comprehensive guide for the quantitative analysis of histamine in biological samples, such as plasma, urine, and tissue homogenates, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The method employs N-tau-Methyl-D3-histamine dihydrochloride as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A robust derivatization procedure using ethyl chloroformate (ECF) is detailed, which enhances the volatility and chromatographic properties of histamine, making it amenable to GC-MS analysis. This application note is intended for researchers, scientists, and drug development professionals who require a reliable and validated method for histamine quantification.

Introduction: The Analytical Challenge of Histamine Measurement

Histamine, a biogenic amine derived from the decarboxylation of histidine, is a critical mediator in a plethora of physiological and pathological processes, including allergic reactions, inflammatory responses, and neurotransmission. Accurate quantification of histamine in biological matrices is paramount for understanding its role in health and disease, as well as for the development of therapeutic interventions targeting histaminergic pathways.

However, the analysis of histamine presents several analytical challenges. Its high polarity and low volatility make it unsuitable for direct analysis by gas chromatography. Therefore, a derivatization step is essential to convert histamine into a less polar and more volatile compound. Furthermore, to correct for analyte loss during sample preparation and instrumental analysis, the use of a suitable internal standard is crucial for achieving accurate and reproducible results.

This application note describes a validated GC-MS method that addresses these challenges through the use of N-tau-Methyl-D3-histamine 2HCl as an internal standard and ethyl chloroformate as a derivatizing agent. Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry as they co-elute with the analyte of interest and exhibit similar ionization and fragmentation patterns, thus providing the most reliable correction for analytical variability.

Principle of the Method

The quantitative analysis of histamine by GC-MS using this compound as an internal standard involves a multi-step process. The workflow is designed to ensure the accurate and precise measurement of histamine in complex biological samples.

Figure 1: General workflow for the GC-MS analysis of histamine.

The core of this method lies in the derivatization of both endogenous histamine and the added this compound with ethyl chloroformate (ECF). This reaction, which occurs rapidly in an aqueous-organic biphasic system, converts the primary and secondary amine groups of histamine into their corresponding ethyl carbamate derivatives. These derivatives are significantly more volatile and thermally stable, allowing for their separation and detection by GC-MS.

Quantification is achieved by comparing the peak area ratio of the derivatized histamine to that of the derivatized internal standard. A calibration curve is constructed using known concentrations of histamine standards and a fixed concentration of the internal standard.

Materials and Reagents

Reagents

-

Histamine dihydrochloride (≥98% purity)

-

N-tau-Methyl-D3-histamine dihydrochloride (Isotopic purity ≥98%)

-

Ethyl Chloroformate (ECF, ≥97% purity)

-

Pyridine (Anhydrous, ≥99.8%)

-

Ethanol (Absolute, ≥99.5%)

-

Chloroform (HPLC grade)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate

-

Methanol (HPLC grade)

-

Trichloroacetic Acid (TCA)

-

Ultrapure Water

Equipment

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

pH meter

-

Glass vials with PTFE-lined caps

-

Micropipettes

Experimental Protocols

Preparation of Standard Solutions

4.1.1. Histamine Stock Solution (1 mg/mL): Accurately weigh 16.5 mg of histamine dihydrochloride and dissolve it in 10 mL of 0.1 M HCl. Store at 2-8°C.

4.1.2. Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-tau-Methyl-D3-histamine dihydrochloride and dissolve it in 10 mL of 0.1 M HCl. Store at 2-8°C.

4.1.3. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the histamine stock solution with 0.1 M HCl to achieve a concentration range suitable for the calibration curve (e.g., 10 ng/mL to 1000 ng/mL).

Sample Preparation

The following are generalized protocols. Optimization may be required depending on the specific matrix and expected histamine concentrations.

4.2.1. Plasma/Serum:

-

To 500 µL of plasma or serum in a glass tube, add a known amount of the this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).

-

Add 1 mL of 10% (w/v) Trichloroacetic Acid (TCA) to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 3000 x g for 10 minutes.

-

Transfer the supernatant to a clean glass tube for derivatization.

4.2.2. Urine:

-

To 1 mL of urine in a glass tube, add a known amount of the internal standard solution.

-

Adjust the pH to approximately 12 with 1 M NaOH.

-

Proceed to the derivatization step.

4.2.3. Tissue Homogenate:

-

Homogenize the tissue sample (e.g., 100 mg) in 1 mL of 0.1 M HCl.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a clean tube and add the internal standard.

-

Proceed to the derivatization step.

Derivatization Procedure

This protocol is based on the principles of chloroformate derivatization.

-

To the prepared sample or standard solution in a glass vial, add 500 µL of a pyridine-ethanol solution (4:1, v/v).

-

Add 50 µL of ethyl chloroformate (ECF). Caution: ECF is corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

-

Immediately vortex the mixture vigorously for 30 seconds. The reaction is rapid.

-

Add 1 mL of chloroform and vortex for 1 minute to extract the derivatized products.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully transfer the lower organic layer (chloroform) to a clean vial.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Transfer the dried extract to a new vial and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of chloroform or ethyl acetate for GC-MS analysis.

Figure 2: Derivatization of histamine with ethyl chloroformate.

GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific instrument used.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

4.4.1. Selected Ion Monitoring (SIM) Parameters

The selection of appropriate ions for monitoring is critical for the selectivity and sensitivity of the method. The exact m/z values should be confirmed by analyzing a derivatized standard in full scan mode. The following are suggested ions based on the expected fragmentation of the di-ethoxycarbonyl derivative of histamine.

| Compound | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |

| Derivatized Histamine | 183 | 111, 154 |

| Derivatized N-tau-Methyl-D3-histamine | 186 | 114, 157 |

Data Analysis and Validation

Calibration Curve and Quantification

A calibration curve is constructed by plotting the peak area ratio of the histamine derivative to the internal standard derivative against the concentration of the histamine standards. A linear regression analysis is then applied to the data. The concentration of histamine in the unknown samples is calculated from the regression equation.

Method Validation

A full method validation should be performed according to established guidelines (e.g., FDA, EMA) to ensure the reliability of the results. Key validation parameters include:

-

Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.

-

Accuracy: Determined by spike-recovery experiments at different concentration levels. Recoveries should typically be within 85-115%.

-

Precision: Evaluated as the relative standard deviation (RSD) of replicate measurements at different concentrations (intra-day and inter-day precision). RSD should be <15%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10.

Discussion and Troubleshooting

-

Choice of Internal Standard: N-tau-Methyl-D3-histamine is an ideal internal standard as its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, derivatization, and chromatography. The mass difference of 3 Da allows for clear differentiation by the mass spectrometer without significant isotopic overlap.

-

Derivatization Efficiency: The derivatization reaction with ECF is rapid and efficient. However, it is sensitive to pH and the presence of water. Maintaining a basic environment with pyridine is crucial for the reaction to proceed optimally. Incomplete derivatization can lead to poor peak shape and inaccurate quantification.

-

Matrix Effects: Biological matrices can contain interfering substances that may suppress or enhance the ionization of the target analytes in the MS source. The use of a stable isotope-labeled internal standard effectively compensates for these matrix effects.

-

Troubleshooting:

-

No or low signal: Check the derivatization step (reagent quality, pH), GC-MS parameters (injector temperature, ion source cleanliness), and sample preparation (extraction efficiency).

-

Poor peak shape: This may be due to incomplete derivatization, active sites in the GC system (liner, column), or co-eluting interferences.

-

High background noise: This can result from matrix interferences or contamination in the GC-MS system.

-

Conclusion

The GC-MS method described in this application note, utilizing this compound as an internal standard and ethyl chloroformate derivatization, provides a robust, sensitive, and specific approach for the quantitative analysis of histamine in various biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for both research and clinical applications where reliable histamine measurement is critical.

References

-

GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. PubMed. [Link]

-

GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. CORE. [Link]

-

Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. Academy of Sciences Malaysia. [Link]

-

A GC-MS method for quantitation of histamine and other biogenic amines in beer. ResearchGate. [Link]

-

GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. ResearchGate. [Link]

-

Quantification of histamine in blood plasma and cell culture supernatants: a validated one-step gas chromatography-mass spectrometry method. PubMed. [Link]

-

Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. MDPI. [Link]

-

Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. ResearchGate. [Link]

-

Single Laboratory Validation for the Determination of Six Biogenic Amines in Canned Tuna with. FDA. [Link]

-

Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. [Link]

-

Ethyl Chloroformate as a Derivatizing Reagent for Capillary GC Determination of Dopamine, Adrenaline, Putrescine, and Histamine. ResearchGate. [Link]

-

-

a) Chromatogram. b) EI spectra of ethyl chloroformate derivatization... ResearchGate. [Link]

-

-

Fish Analysis Containing Biogenic Amines Using Gas Chromatography Flame Ionization Detector. Science and Technology Indonesia. [Link]

-

Determination of histamine by chemical ionization mass spectrometry: application to human urine. PubMed. [Link]

- Development of a Quantitative UPLC-MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites in Human CSF using a CORTECS UPLC

Precision Quantification of Plasma Histamine via LC-MS/MS with Isotope Dilution

Application Note & Protocol | Code: HIS-ID-MS-01

Abstract

Histamine is a potent biogenic amine critical to immune response, gastric acid secretion, and neurotransmission.[1] However, its quantification in plasma is notoriously difficult due to its low endogenous concentration (sub-nanomolar), high polarity, and the massive reservoir of histamine stored in circulating basophils. Improper handling leads to ex vivo release, rendering results useless. This guide details a robust, sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol using Hydrophilic Interaction Liquid Chromatography (HILIC) and Isotope Dilution. By utilizing Histamine-d4 as an internal standard, this method corrects for significant matrix effects and recovery losses, ensuring clinical-grade accuracy.

Introduction: The "Basophil Trap" & Analytical Challenges

The primary challenge in plasma histamine analysis is not instrumental sensitivity, but pre-analytical integrity .

-

The Basophil Reservoir: Basophils circulate in the blood containing histamine levels 1,000x higher than free plasma. Any coagulation (serum preparation) or physical agitation/warming of whole blood triggers degranulation, artificially spiking plasma levels.

-

Chemical Instability: Histamine is rapidly metabolized by diamine oxidase (DAO) and histamine N-methyltransferase (HNMT) in whole blood.

-

Chromatographic Difficulty: As a small, highly polar dication, histamine elutes in the void volume of standard C18 columns. Traditional methods use ion-pairing agents (which contaminate MS sources) or derivatization (which adds complexity).

This Protocol's Solution:

-

Strict Cold-Chain Collection: Minimizes basophil degranulation.

-

Isotope Dilution (ID): Uses Histamine-α,α,β,β-d4 to normalize extraction efficiency and ionization suppression.

-

HILIC Separation: Retains polar amines without derivatization or ion-pairing reagents.

Materials & Reagents

Standards

-

Analyte: Histamine Dihydrochloride (High purity >99%).

-

Internal Standard (IS): Histamine-α,α,β,β-d4 dihydrochloride (Isotopic purity >99%).[2]

-

Why d4? Deuterium on the carbon backbone is stable and does not exchange with solvent protons, unlike deuterium on nitrogen/oxygen.

-

Reagents

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Methanol.

-

Additives: LC-MS grade Ammonium Formate, Formic Acid.

-

Matrix: Synthetic plasma or charcoal-stripped human plasma (for calibration curves).

Pre-Analytical Protocol (Critical Path)

The validity of this assay is determined at the bedside, not the bench.

Step 1: Sample Collection[1][3]

-

Draw: Collect blood into pre-chilled EDTA (Lavender top) tubes.

-

Note: Avoid Heparin; it can interfere with certain HILIC mechanisms and may induce platelet activation.

-

-

Cool: Immediately place the tube in an ice-water bath. Do not allow it to sit at room temperature.

-

Process: Centrifuge within 20 minutes of collection at 4°C, 2000 x g for 10 minutes .

Step 2: Plasma Harvesting

-

Carefully pipette the plasma supernatant without disturbing the buffy coat (white layer). The buffy coat is rich in basophils; aspirating even a microliter will ruin the sample.

-

Aliquot: Transfer to cryovials.

-

Storage: Store at -80°C. Stable for 6 months.

Experimental Workflow

Visual Workflow (DOT Diagram)

Caption: Step-by-step extraction workflow utilizing protein precipitation and solvent evaporation to concentrate the analyte.[2][3]

Sample Preparation (Detail)

-

Thaw plasma samples on ice.

-

Spike IS: To 200 µL of plasma, add 10 µL of Histamine-d4 working solution (100 ng/mL).

-

Precipitate: Add 600 µL of ice-cold Acetonitrile containing 1% Formic Acid.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 600 µL of supernatant to a clean tube.

-

Evaporate under a gentle stream of Nitrogen at 40°C until dry.

-

Note: Histamine is not volatile, but avoid overheating.

-

-

Reconstitute in 100 µL of Mobile Phase B/A (80:20). Vortex and transfer to an autosampler vial.

Instrumental Method (LC-MS/MS)[2][7][8][9][10]

Chromatography (HILIC)

-

Column: Amide-HILIC Column (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm or 2.5 µm particle size.

-

Why Amide? Amide phases show excellent retention for polar amines and are stable at the high pH sometimes needed, though this method uses acidic pH for MS sensitivity.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Volume: 5-10 µL.

Gradient Table:

| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Description |

|---|---|---|---|

| 0.0 | 10 | 90 | Initial Hold |

| 1.0 | 10 | 90 | Start Gradient |

| 4.0 | 50 | 50 | Elution |

| 4.1 | 50 | 50 | Hold |

| 4.2 | 10 | 90 | Return to Initial |

| 7.0 | 10 | 90 | Re-equilibration |

Mass Spectrometry (ESI+)

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 400°C.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

|---|---|---|---|---|---|

| Histamine | 112.1 | 95.1 | 25 | 18 | Quantifier |

| Histamine | 112.1 | 64.5 | 25 | 28 | Qualifier |

| Histamine-d4 | 116.1 | 99.1 | 25 | 18 | Internal Std |[2]

Note: The transition 112->95 corresponds to the loss of NH3 (ammonia), a characteristic fragmentation for primary amines.

Validation Parameters & Performance

Linearity & Range

-

Range: 0.2 ng/mL to 100 ng/mL.

-

Curve Fit: Linear regression (1/x² weighting).

-

Normal Human Range: Typically 0.3 – 1.0 ng/mL (approx. 3-9 nM).

-

Alert: Levels >10 ng/mL often indicate anaphylaxis or systemic mastocytosis.

-

Matrix Effects (ME)

HILIC methods are prone to suppression from phospholipids.

-

Calculation:

. -

Correction: The Isotope Dilution method automatically corrects for this. If Histamine signal is suppressed by 40%, Histamine-d4 is also suppressed by 40%, yielding a correct ratio.

Scientist's Note: Troubleshooting

-

High Background: Histamine is ubiquitous. Avoid glass washing detergents containing amines. Use disposable plasticware where possible.

-

Carryover: Histamine is "sticky" on metallic surfaces. Ensure the autosampler needle wash contains 50% Methanol/Isopropanol.

-

Peak Shape: If peaks tail, increase the buffer concentration in Mobile Phase A (up to 20mM) or ensure the sample diluent matches the initial mobile phase conditions (High ACN).

References

-

Zhong, D., et al. (2014). "Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species." Journal of Chromatography B. Link

-

Mita, H., et al. (2026/ResearchGate). "Development of an LC-ESI-MS/MS method for the determination of histamine: Application to leukocyte suspension." Biomedical Chromatography. Link

-

Siddon, A. J., et al. (2021). "Behind the scenes with basophils: an emerging therapeutic target." Immunology. Link

-

Luo, X., et al. (2014). "Histamine quantification in human plasma using high resolution accurate mass LC-MS technology." Analytical and Bioanalytical Chemistry. Link

Sources

- 1. labcorp.com [labcorp.com]

- 2. Histamine quantification in human plasma using high resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Basophilia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Measurement of plasma histamine by stable isotope dilution gas chromatography-mass spectrometry: methodology and normal values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Application Note: Robust Quantification of Mast Cell Histamine Release via N-tau-Methylhistamine using LC-MS/MS

Abstract

This guide details the protocol for quantifying histamine release from mast cells by measuring its stable metabolite, N-tau-methylhistamine (t-MH) , using N-tau-Methyl-D3-histamine 2HCl as the stable isotope-labeled internal standard (IS). While histamine is the immediate product of degranulation, its rapid degradation and instability in complex matrices often necessitate the measurement of t-MH for accurate, time-integrated quantification. This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to provide high-sensitivity, self-validating data suitable for drug development and mechanistic studies.

Introduction & Scientific Rationale

The Challenge of Histamine Instability

Mast cell degranulation releases histamine, a potent biogenic amine. However, direct quantification of histamine faces significant hurdles:

-

Rapid Metabolism: Histamine is quickly converted to N-tau-methylhistamine by Histamine N-Methyltransferase (HNMT) or to imidazole acetic acid by Diamine Oxidase (DAO).

-

Artifactual Release: Basophils and other cells can release histamine during improper sample handling, skewing results.

-

Matrix Effects: High polarity makes histamine difficult to retain on standard C18 columns.

The Solution: N-tau-Methylhistamine (t-MH) Tracking

N-tau-methylhistamine is the primary downstream metabolite of histamine in the mast cell environment and biological fluids. It offers superior stability and serves as a cumulative index of mast cell activation.

Role of this compound:

This deuterated compound (

-

Extraction Efficiency: Loss of analyte during protein precipitation or SPE.

-

Ion Suppression: Matrix effects in the MS source that might dampen the signal.

-

Instrument Drift: Variations in injection volume or detector sensitivity.

Experimental Principle: Isotope Dilution LC-MS/MS

The assay operates on the principle of Isotope Dilution . The concentration of the endogenous analyte (t-MH) is calculated based on the ratio of its peak area to the peak area of the known concentration of the internal standard (t-MH-D3).

Metabolic Pathway & Internal Standard Integration[1]

Figure 1: Pathway showing the conversion of released histamine to N-tau-methylhistamine and the integration point of the Deuterated Internal Standard for quantification.

Materials & Reagents

| Component | Specification | Role |

| Internal Standard | This compound | Normalization & Quantification |

| Target Analyte Standard | N-tau-Methylhistamine 2HCl | Calibration Curve Generation |

| LC Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) | Proton source for ionization |

| LC Mobile Phase B | Acetonitrile (LC-MS Grade) | Organic eluent |

| Precipitation Solvent | Ice-cold Acetonitrile with 0.1% Formic Acid | Protein removal |

| Cell Line | RBL-2H3, HMC-1, or primary mast cells | Biological model |

| Stimulants | IgE/DNP-BSA, Compound 48/80, or Calcium Ionophore | Degranulation triggers |

Detailed Protocol

Phase A: Mast Cell Culture & Stimulation

-

Seeding: Plate mast cells (e.g., RBL-2H3) at

cells/well in a 24-well plate. Culture overnight. -

Sensitization (Optional): If using IgE-mediated activation, incubate cells with anti-DNP IgE (50 ng/mL) for 16 hours.

-

Washing: Wash cells

with Tyrode’s Buffer to remove serum proteins (serum contains endogenous histamine/metabolites). -

Stimulation: Add 500 µL of Tyrode’s Buffer containing the trigger (e.g., 100 ng/mL DNP-BSA). Incubate for 30–60 minutes at 37°C.

-

Note: t-MH formation requires time for HNMT activity. For direct histamine measurement, shorter times (15 min) are used, but for t-MH, 30-60 min allows for metabolic conversion.

-

-

Collection: Collect the supernatant.

-

Optional: Lyse the cells with 0.1% Triton X-100 to measure "Total Content" if calculating % release.

-

Phase B: Sample Preparation (Spiking & Extraction)

Critical Step: The Internal Standard must be added before any processing to validate the extraction.

-

Aliquot: Transfer 100 µL of supernatant (or lysate) to a 1.5 mL microcentrifuge tube.

-

IS Spiking: Add 10 µL of N-tau-Methyl-D3-histamine working solution (1 µg/mL in water).

-

Final IS concentration: ~100 ng/mL (adjust based on expected analyte range).

-

-

Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifugation: Spin at 12,000 x g for 10 minutes at 4°C.

-

Transfer: Move the supernatant to an autosampler vial.

-

Note: If the HILIC column requires high organic content, inject directly. If using Reverse Phase, evaporate and reconstitute in Mobile Phase A. Recommendation: Use HILIC for polar amines; inject the acetonitrile supernatant directly (or diluted 1:1 with Acetonitrile).

-

Phase C: LC-MS/MS Analysis

Chromatographic Conditions (HILIC Mode)

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide or Phenomenex Kinetex HILIC), 2.1 x 100 mm, 1.7 µm.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 90% B (Isocratic hold)

-

1-4 min: 90% -> 50% B

-

4-5 min: 50% B

-

5.1 min: 90% B (Re-equilibration)

-

Mass Spectrometry Parameters (MRM Mode)

Operate in Positive Electrospray Ionization (ESI+) mode.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| N-tau-Methylhistamine | 126.2 | 95.1 (Quant) | 25 | 18 |

| 81.1 (Qual) | 25 | 22 | ||

| N-tau-Methyl-D3-histamine | 129.2 | 98.1 (Quant) | 25 | 18 |

Note: The +3 Da shift in the precursor and product ions confirms the presence of the D3 label.

Data Analysis & Calculation

Integration

Integrate the peak areas for the Analyte (126.2 -> 95.1) and the Internal Standard (129.2 -> 98.1).

Ratio Calculation

Calculate the Response Ratio (

Quantification

Plot a calibration curve using standard concentrations of N-tau-methylhistamine (x-axis) vs. Response Ratio (y-axis). Use linear regression (

Release Percentage (Optional)

If measuring % Release:

Method Validation (Self-Validating Systems)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), perform the following checks:

-

Linearity: The calibration curve (typically 1 ng/mL to 1000 ng/mL) must have an

. -

IS Stability: Plot the absolute peak area of the IS across all injections. A deviation >20% indicates matrix suppression or instrument drift.

-

Blank Check: Inject a "Double Blank" (no analyte, no IS) and a "Zero Sample" (IS only) to ensure no cross-talk between the D3 standard and the native analyte. Note: High concentrations of D3 standard can sometimes contain trace amounts of D0 (unlabeled) impurities; verify the purity of your standard.

Workflow Visualization

Figure 2: Step-by-step experimental workflow ensuring precise quantification via internal standardization.

References

-

Keyzer, J. J., et al. (1984).[1] Measurement of N tau-methylhistamine concentrations in plasma and urine as a parameter for histamine release during anaphylactoid reactions.[2] Clinica Chimica Acta.

-

Hough, L. B., et al. (1981). Simultaneous determination of histamine and N-tau-methylhistamine with high-performance liquid chromatography using electrochemical detection. Analytical Biochemistry.

-

Waters Corporation. (2014). Development of a Quantitative UPLC-MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites. Application Note.

-

Mayo Clinic Laboratories. (2024). N-Methylhistamine, 24 Hour, Urine: Clinical and Interpretive Guide.

Sources

- 1. Measurement of N tau-methylhistamine concentrations in urine as a parameter for histamine release by radiographic contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of N tau-methylhistamine concentrations in plasma and urine as a parameter for histamine release during anaphylactoid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

N-tau-Methyl-D3-histamine 2hcl for studying anaphylactoid reactions

Application Note: Quantitative Analysis of N-tau-Methyl-D3-histamine 2HCl in Biological Matrices for Anaphylactoid Reaction Profiling

Executive Summary

This application note details the protocol for utilizing This compound (CAS: 344299-49-6) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of N-tau-methylhistamine (N-t-MH) in human plasma and urine.

N-t-MH is the primary stable metabolite of histamine and serves as a critical biomarker for anaphylactoid reactions , systemic mastocytosis, and mast cell activation syndrome (MCAS). Unlike histamine, which has a half-life of <3 minutes and is prone to pre-analytical artifacts, N-t-MH offers superior stability and diagnostic sensitivity. This guide provides a validated HILIC-MS/MS workflow that eliminates the need for complex derivatization, ensuring high-throughput precision for clinical and research applications.

Scientific Background & Rationale

Anaphylaxis vs. Anaphylactoid Reactions

While clinically indistinguishable, the mechanisms differ:

-

Anaphylaxis: IgE-mediated degranulation of mast cells/basophils (Type I hypersensitivity).

-

Anaphylactoid Reactions: Non-IgE mediated direct degranulation triggered by exogenous agents (e.g., radiocontrast media, opioids, vancomycin).

Both pathways result in the massive release of histamine. However, direct measurement of histamine is flawed due to its rapid metabolism and spontaneous release from basophils during blood sampling.

Metabolic Pathway & Biomarker Selection

Histamine is metabolized via two main pathways: oxidative deamination (DAO) and ring methylation (HMT). The methylation pathway produces N-tau-methylhistamine , which is biologically inactive and excreted renally.

-

Why D3-Labeling? The D3-labeled standard (N-tau-Methyl-D3-histamine) contains three deuterium atoms on the N-methyl group. This provides a mass shift (+3 Da) distinct from the endogenous analyte, allowing for Isotope Dilution Mass Spectrometry (IDMS) . This corrects for matrix effects (ion suppression/enhancement) and extraction losses, which are critical in complex matrices like urine.

Figure 1: Histamine metabolic pathway highlighting N-tau-methylhistamine as the stable surrogate marker and the role of the D3-internal standard.

Experimental Protocol: HILIC-MS/MS Analysis

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) , which retains polar amines like methylhistamine without the need for toxic derivatization reagents.

Materials & Reagents

-

Analyte: N-tau-Methylhistamine 2HCl (Native Standard).[1][2]

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

-

Matrix: Human Plasma (EDTA) or Urine (Spot or 24h).

Standard Preparation

-

Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of 0.1% Formic Acid in Water. Store at -20°C.

-

Working Internal Standard (WIS): Dilute Stock to 100 ng/mL in ACN.

-

Calibration Curve: Prepare serial dilutions of Native Standard (0.5 – 500 ng/mL) spiked with constant WIS concentration.

Sample Preparation

A. Urine (Dilute-and-Shoot)

-

Rationale: High endogenous concentration allows simple dilution.

-

Thaw urine sample at room temperature.

-

Centrifuge at 10,000 x g for 5 mins to remove particulates.

-

Transfer 20 µL of supernatant to a 1.5 mL tube.

-

Add 180 µL of Working Internal Standard (in ACN).

-

Vortex for 30s and centrifuge again.

-

Transfer supernatant to LC vial.

B. Plasma (Protein Precipitation)

-

Rationale: Removes proteins that foul the column and cause ion suppression.

-

Transfer 100 µL of plasma to a tube.

-

Add 300 µL of cold Working Internal Standard (in ACN).

-

Vortex vigorously for 1 min.

-

Centrifuge at 14,000 x g for 10 mins at 4°C.

-

Transfer supernatant to a clean tube and evaporate to dryness under Nitrogen (optional: or inject directly if sensitivity permits).

-

Reconstitute in 100 µL of Mobile Phase (80% ACN).

LC-MS/MS Conditions

| Parameter | Setting |

| Column | Waters CORTECS HILIC (2.1 x 100 mm, 1.6 µm) or equivalent |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2 - 5 µL |

| Run Time | 5.0 Minutes |

Gradient Profile:

-

0.0 min: 95% B

-

2.0 min: 80% B

-

3.0 min: 50% B (Wash)

-

3.1 min: 95% B (Re-equilibrate)

-

5.0 min: End

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| N-tau-Methylhistamine | 126.2 | 109.1 (Quant) | 25 | 18 |

| 81.1 (Qual) | 25 | 22 | ||

| N-tau-Methyl-D3-histamine | 129.2 | 112.1 | 25 | 18 |

Note: The transition 126->109 corresponds to the loss of ammonia (NH3). The D3 IS shifts this by +3 Da.

Data Analysis & Interpretation

Calculation

Calculate the Area Ratio:

Normalization (Urine)

For urine samples, concentrations must be normalized to Creatinine to account for hydration status.

Reference Ranges (Target Values)

-

Healthy Adults: < 200 µg/g Creatinine.

-

Anaphylaxis/Mastocytosis: Levels often exceed 2-3x the upper limit of normal.

-

Acute Reaction: A rise of >50% from baseline (if available) within 4 hours of the event is diagnostic.

Figure 2: Analytical workflow from sample collection to data output.

Troubleshooting & Validation

| Issue | Probable Cause | Solution |

| Low Sensitivity | Ion Suppression | Improve sample cleanup (SPE) or increase dilution factor. |

| Peak Tailing | pH Mismatch | Ensure mobile phases are buffered (Ammonium Formate) to pH ~3.0. |

| Retention Shift | HILIC Equilibration | HILIC columns require longer equilibration; ensure 2-3 mins at initial conditions. |

| Carryover | High Concentration | Use a needle wash with 50:50 MeOH:Water + 0.1% Formic Acid. |

References

-

Keyzer, J. J., et al. (1985). "Measurement of N tau-methylhistamine concentrations in plasma and urine as a parameter for histamine release during anaphylactoid reactions." Agents and Actions. Link

-

Maintz, L., & Novak, N. (2007). "Histamine and histamine intolerance." American Journal of Clinical Nutrition. Link

-

Hermann, K., et al. (2020). "Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Mayo Clinic Laboratories. "N-Methylhistamine, 24 Hour, Urine: Clinical Information and Reference Values." Link

-

Quest Diagnostics. "N-Methylhistamine, Random, Urine: Test Guide." Link

Sources

Application Note: High-Sensitivity GC-MS Quantitation of N-tau-Methyl-D3-histamine

Abstract & Clinical Significance

N-tau-methylhistamine (NtMH) is the primary urinary metabolite of histamine and a critical biomarker for mast cell activation disorders, including systemic mastocytosis (SM) and anaphylaxis. Unlike histamine, which is unstable and prone to artifactual generation, NtMH offers superior stability and a longer half-life.

However, NtMH is a polar, non-volatile imidazole amine, rendering it unsuitable for direct Gas Chromatography (GC) analysis. This protocol details a robust Stable Isotope Dilution Assay (SIDA) using N-tau-methyl-D3-histamine as the Internal Standard (IS). The method utilizes Heptafluorobutyric Anhydride (HFBA) to form a volatile, electron-capturing Bis-HFB derivative, enabling femtogram-level sensitivity in GC-MS.

Chemical Basis & Reaction Mechanism

The Challenge

The imidazole ring and the primary amino group of NtMH create high polarity. Standard silylation (BSTFA/MSTFA) is often insufficient due to moisture sensitivity and steric hindrance on the imidazole ring.

The Solution: Perfluoroacylation

We utilize HFBA to replace active hydrogens on both the side-chain primary amine and the secondary amine of the imidazole ring.

-

Analyte: N-tau-methylhistamine (

) -

Reagent: Heptafluorobutyric Anhydride (HFBA)

-

Derivative: N,N-Bis(heptafluorobutyryl)-N-tau-methylhistamine[1]

-

Mass Shift: The addition of two HFB groups (

) adds significant mass, moving the molecular ion into a higher m/z range, reducing background noise.

Reaction Scheme

The reaction proceeds under anhydrous conditions at elevated temperatures.

Figure 1: Derivatization pathway converting polar NtMH to the volatile Bis-HFB derivative suitable for GC-MS.

Experimental Protocol

Materials & Reagents

| Component | Specification | Purpose |

| Analyte Standard | N-tau-methylhistamine dihydrochloride | Calibration |

| Internal Standard | N-tau-methyl-D3-histamine | Correction for recovery/matrix effects |

| Derivatizing Agent | Heptafluorobutyric Anhydride (HFBA) | Acylation |

| Solvent A | Ethyl Acetate (Anhydrous) | Reaction medium |

| Buffer | Borate Buffer (pH 9.0) | pH adjustment for extraction |

| Extraction Solvent | Toluene or Chloroform:Butanol (1:1) | LLE extraction |

Sample Preparation Workflow

Step 1: Spiking (Internal Standard Addition)

-

To 1.0 mL of urine or plasma, add 50 µL of N-tau-methyl-D3-histamine (100 ng/mL stock).

-

Critical: Equilibrate for 15 minutes. This ensures the IS binds to the matrix identically to the endogenous analyte.

Step 2: Liquid-Liquid Extraction (LLE)

-

Adjust sample pH to 10-11 using 100 µL 1M NaOH or Borate Buffer. Reason: Deprotonates the amine (

), rendering it neutral and extractable into organic solvent. -

Add 2 mL Chloroform:Butanol (1:1) or Toluene.[2]

-

Vortex vigorously (2 min) and centrifuge (3000 x g, 5 min).

-

Transfer the organic (upper) layer to a fresh glass vial.

Step 3: Drying

-

Evaporate the organic solvent to complete dryness under a gentle stream of Nitrogen (

) at 40°C. -

Caution: Do not overheat; amines can degrade. Ensure zero moisture remains (HFBA reacts violently with water).

Step 4: Derivatization

-

Reconstitute residue in 50 µL Ethyl Acetate .

-

Add 50 µL HFBA . Cap vial tightly (PTFE-lined cap).

-

Incubate at 60°C for 30 minutes .

-

Cool to room temperature.

-

Evaporate excess reagents under

and reconstitute in 50 µL Ethyl Acetate for injection.

Figure 2: Step-by-step sample preparation workflow ensuring removal of water prior to moisture-sensitive acylation.

GC-MS Instrumentation Parameters

Gas Chromatography (GC)

-

System: Agilent 7890B / 5977B MSD (or equivalent).

-

Column: DB-5MS UI (30m x 0.25mm x 0.25µm). Non-polar columns are essential for HFB derivatives.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode, 250°C.

-

Temperature Program:

-

Initial: 70°C (Hold 1 min)

-

Ramp 1: 20°C/min to 280°C

-

Hold: 3 min at 280°C

-

Mass Spectrometry (MS) Settings[3]

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Mode: Selected Ion Monitoring (SIM).

-

Ionization: Electron Impact (EI) is standard; however, Negative Ion Chemical Ionization (NICI) using Methane offers 10-100x higher sensitivity for fluorinated derivatives.

SIM Table (Quantitation)

| Analyte | Derivative | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Retention Time (Approx) |

| NtMH | Bis-HFB | 497 (NICI) / 169 (EI) | 517 (M+), 119 | 8.4 min |

| NtMH-D3 (IS) | Bis-HFB | 500 (NICI) / 172 (EI) | 520 (M+), 119 | 8.4 min |

Note: In NICI mode, the spectrum is dominated by [M-HF]- ions (Loss of HF, mass 20). For NtMH (MW 517), the target is m/z 497. For D3-IS (MW 520), the target is m/z 500.

Validation & Troubleshooting

Linearity & Sensitivity

-

Linear Range: 0.1 ng/mL to 100 ng/mL.

-

LOD: ~10 pg/mL (NICI mode).

-

Correlation Coefficient (

): >0.998.

Common Pitfalls

-

Moisture Contamination: HFBA hydrolyzes into acid in the presence of water, destroying the column phase and failing to derivatize. Solution: Ensure LLE extracts are perfectly dry; use anhydrous ethyl acetate.

-

Incomplete Derivatization: If the ring nitrogen is not derivatized, peak tailing occurs. Solution: Ensure temperature reaches 60°C; do not shorten reaction time.

-

Interferences: Histamine itself may co-elute if not separated. Solution: The Bis-HFB-Histamine derivative has a different mass and retention time, but chromatographic resolution is good on a DB-5MS column.

References

-

Keyzer, J. J., et al. (1985). "Simultaneous determination of histamine and N-tau-methylhistamine in human plasma and urine by gas chromatography-mass spectrometry." New England Journal of Medicine / PubMed. Link (Note: Refers to foundational methodology for HFB-histamine analysis).

-

Khandelwal, N., et al. (2023). "Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine...". Journal of Analytical Methods. Link

-

Quest Diagnostics. "N-Methylhistamine, 24 Hour, Urine: Clinical Significance." Link

-

Mita, H., et al. (1989). "Analysis of histamine and N tau-methylhistamine in plasma by gas chromatography-negative ion-chemical ionization mass spectrometry." Analytical Biochemistry. Link

Sources

- 1. Analysis of histamine and N tau-methylhistamine in plasma by gas chromatography-negative ion-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

N-tau-Methyl-D3-histamine 2hcl stability in solution and storage conditions

Product Support Guide & Troubleshooting Hub

Product:

Module 1: Storage & Handling (The "Before" Phase)

Critical Alert: Hygroscopicity Management

The dihydrochloride (2HCl) salt form confers solubility but introduces significant hygroscopicity. Improper handling leads to water uptake, which alters the effective molecular weight (causing weighing errors) and promotes hydrolysis.

Storage Protocol

| State | Temperature | Condition | Shelf Life |

| Solid Powder | -20°C | Desiccated, Dark, Tightly Sealed | > 2 Years |

| Stock Solution (MeOH) | -80°C | Sealed, Inert Headspace (Argon/N2) | 6-12 Months |

| Stock Solution (Water) | -20°C | NOT RECOMMENDED for long-term | < 1 Month |

| Working Solution | 4°C | Aqueous Buffer | < 24 Hours |

Handling Workflow (Graphviz Diagram)

Use this workflow to prevent moisture contamination during weighing.

Caption: Workflow for handling hygroscopic IS salts. Equilibrating to room temperature (RT) inside a desiccator is critical to prevent condensation on the cold powder.

Module 2: Solution Preparation Strategy

Why Methanol for Stock Solutions?

While

-

Bacteriostatic: Histamine and its metabolites are carbon/nitrogen sources for bacteria. Aqueous stocks degrade rapidly due to microbial consumption.

-

Evaporation: MeOH evaporates cleanly if you need to concentrate or swap solvents later.

-

Solubility: The 2HCl salt is soluble in MeOH, ensuring a homogeneous solution.

Preparation Protocol

-

Stock Concentration: Prepare at 1.0 mg/mL (calculated as free base) in pure Methanol.

-

Correction Factor: The salt (2HCl) adds mass.

-

Da;

-

Multiply target free base mass by 1.57 to get the required salt mass.

-

-

Working Standard: Dilute the MeOH stock into your mobile phase A (e.g., 0.1% Formic Acid in Water) immediately before the experiment.

-

Target: 10–100 ng/mL (depending on MS sensitivity).

-

Module 3: Troubleshooting & FAQs

Q1: I observe a mass shift or signal loss in my LC-MS trace. Is the Deuterium exchanging?

Answer: It is highly unlikely to be Deuterium exchange, but rather an ionization or chromatography issue.

-

The Science: The D3 label is on the

-methyl group ( -

The Confusion: The protons on the amine side chain (

) and the imidazole ring nitrogen are exchangeable. If you use -

Troubleshooting Steps:

-